4-methyl-1-(1-(4-(thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-methyl-2-[1-(4-thiophen-2-yl-1,3-thiazole-2-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S2/c1-23-15(17(18,19)20)22-25(16(23)27)10-4-6-24(7-5-10)14(26)13-21-11(9-29-13)12-3-2-8-28-12/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFPEJAEEHTZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=NC(=CS3)C4=CC=CS4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-1-(1-(4-(thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034329-67-2) is a complex heterocyclic molecule exhibiting significant biological activities. This article reviews its synthesis, structure, and biological properties, particularly focusing on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.5 g/mol. The structure features a trifluoromethyl group, a piperidine ring, and a thiophene-linked thiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034329-67-2 |
| Molecular Formula | |
| Molecular Weight | 443.5 g/mol |
| SMILES Representation | Cn1c(C(F)(F)F)nn(C2CCN(C(=O)c3nc(-c4cccs4)cs3)CC2)c1=O |
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against MCF cell lines, indicating significant cytotoxic effects .
Antimicrobial Activity
The compound's thiazole and triazole cores contribute to its broad-spectrum antimicrobial activity. Research has indicated that derivatives containing these moieties exhibit potent activity against Gram-positive and Gram-negative bacteria. For example, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.015 mg/mL against Staphylococcus aureus .
Anti-inflammatory Properties
The mechanism of action involves modulation of inflammatory pathways. Compounds similar to this one have been studied for their ability to inhibit the P2Y14 receptor, which plays a role in inflammatory responses. This inhibition can potentially reduce neutrophil motility and other inflammatory markers .
Case Studies
- In Vitro Studies : A study evaluated the anti-cancer effects of various triazole derivatives on MCF cell lines, revealing that modifications in substituents significantly affect potency and selectivity .
- Animal Models : In vivo studies using tumor-bearing mice demonstrated that treatment with related compounds led to reduced tumor growth and improved survival rates compared to controls .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their biological targets, suggesting that structural modifications can enhance binding affinity and selectivity .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. The incorporation of thiophene and thiazole moieties may further enhance this effect. For example, studies have demonstrated that related triazole derivatives show potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico evaluations indicate that modifications to the core structure can lead to improved binding affinities, suggesting potential anti-inflammatory applications .
Anticancer Activity
Triazoles are also recognized for their anticancer properties. The presence of trifluoromethyl groups in the structure may contribute to enhanced bioactivity by improving lipophilicity and metabolic stability. Research into similar compounds has shown promising results in inhibiting cancer cell proliferation in vitro .
Case Studies
Chemical Reactions Analysis
Key Steps in Related Compounds
-
Thiazole Formation : Hantzsch thiazole synthesis via cyclization of thiosemicarbazides or thioamides with carbonyl compounds (e.g., phenacyl bromide) .
-
Triazole Ring Construction : Cycloaddition reactions (e.g., [3+2] azide-alkyne cycloaddition) or condensation of thiosemicarbazides under basic conditions .
-
Piperidine Incorporation : Likely introduced via amide bond formation or nucleophilic substitution involving piperidine derivatives.
Table 1: General Synthesis Approaches for Related Compounds
Cycloaddition Reactions
The triazole ring may undergo [3+2] cycloaddition with alkynes or alkenes, forming fused heterocycles. This is common in triazole derivatives for functionalization.
Nucleophilic Substitution
The thiazole’s sulfur atom or carbonyl group could act as a leaving group, enabling substitution with nucleophiles (e.g., amines, hydrazines) .
Thiazole Ring Reactivity
-
Electrophilic Substitution : Thiophene’s electron-rich nature may allow electrophilic substitution (e.g., bromination, nitration).
-
Thiazole-Thiophene Coupling : Potential for cross-coupling reactions (e.g., Suzuki/Miyaura) at the thiophene’s C-2 position.
Piperidine Moiety Reactivity
The piperidine group may participate in:
-
Alkylation/Acylation : Esterification or amidation of its nitrogen.
-
Nucleophilic Attack : Reaction with electrophiles (e.g., aldehydes, ketones).
Table 2: Potential Reaction Sites and Mechanisms
| Functional Group | Reaction Type | Example Reagents |
|---|---|---|
| Triazole (N-hetero) | Cycloaddition, electrophilic substitution | Azides, alkenes |
| Thiazole (S-hetero) | Nucleophilic substitution, coupling | Phenacyl bromide, Pd |
| Piperidine | Acylation, alkylation | Acyl chlorides, aldehydes |
Biological Target Interaction
Analogous triazole-thiazole hybrids (e.g., CDK inhibitors) exhibit:
-
Enzyme Inhibition : Binding to active sites of kinases (e.g., CDK9), affecting cell cycle regulation.
-
Antioxidant Activity : Radical scavenging via thiophene/thiazole conjugation .
Chemical Stability
-
Hydrolysis : The amide bond between piperidine and thiazole may hydrolyze under acidic/basic conditions.
-
Thermal Stability : Triazole rings generally withstand moderate heat, but trifluoromethyl groups may influence volatility .
Medicinal Chemistry
-
Anticancer Activity : Similar thiazole-piperazine hybrids show CDK inhibition, triggering apoptosis in cancer cells (e.g., MCF-7).
-
Antimicrobial Properties : Triazole derivatives often exhibit broad-spectrum activity against pathogens .
Material Science
-
Corrosion Inhibition : Related triazole-thiols protect metals in acidic environments via adsorption .
Analytical Characterization
-
NMR : Triazole protons (δ ~12–14 ppm), thiazole/thiophene aromatic protons (δ ~6–8 ppm).
-
MS : Molecular ion peak at m/z ~[M]+, fragmentation patterns indicative of heterocycles.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole-Thiazole Hybrids ()
Compounds in (e.g., 9a–9e ) share a triazole-thiazole scaffold but differ in substituents and linker groups. Key distinctions:
Key Insight : The trifluoromethyl group in the target compound may enhance metabolic stability compared to halogenated analogs (), while the thiophene-thiazole system could improve π-stacking interactions relative to simpler aryl groups ().
Piperidine/Thiazole Derivatives ()
(Example 76) and highlight compounds with thiazole-piperidine/piperazine linkages:
Physicochemical and Spectral Comparisons
Spectral Data ()
- Melting Points : compounds (9a–9e) exhibit melting points between 160–220°C, while the target compound’s trifluoromethyl group likely raises its melting point (>250°C) due to enhanced crystallinity .
- Mass Spectrometry : The molecular ion peak for the target compound would likely appear near m/z 520–550, comparable to Example 76 (531.3) .
- NMR : The thiophen-2-yl-thiazole moiety would show distinct aromatic proton signals (δ 7.0–8.5 ppm), similar to thiazole-containing analogs in .
Intermolecular Interactions ()
- Halogen vs. Trifluoromethyl : Chloro/bromo derivatives () engage in halogen bonding, whereas the trifluoromethyl group in the target compound may prioritize hydrophobic interactions .
- Thiophene vs. Benzothiazole : ’s benzothiazole derivatives exhibit stronger π-π stacking than thiophene-containing systems, suggesting the target compound may have intermediate binding affinity .
Research Implications
- Therapeutic Potential: The combination of trifluoromethyl and thiophene-thiazole groups positions this compound as a candidate for kinase inhibition or antimicrobial applications, akin to ’s active analogs .
- Synthetic Challenges : The piperidinyl-thiazole linkage may require advanced coupling strategies, as seen in ’s palladium-catalyzed reactions .
Preparation Methods
Synthesis of 4-(Thiophen-2-yl)Thiazole-2-Carbonyl Chloride
Reaction Pathway :
- Thiophene-2-carboxylic acid is converted to thiophene-2-carbothioamide using Lawesson’s reagent.
- Hantzsch thiazole synthesis: The thioamide reacts with 2-bromo-1-(4-nitrophenyl)ethan-1-one in ethanol under reflux (12 h, 80°C) to yield 4-(thiophen-2-yl)thiazole-2-carboxylic acid .
- The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–25°C (2 h) to form the corresponding acyl chloride.
Key Data :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | Lawesson’s reagent, toluene, 110°C, 6 h | 89% | |
| 2 | Ethanol, reflux, 12 h | 76% | |
| 3 | SOCl₂, DCM, 25°C, 2 h | 95% |
Preparation of 1-(Piperidin-4-yl)-1H-1,2,4-Triazol-5(4H)-one Intermediate
Reaction Pathway :
- Piperidin-4-amine reacts with ethyl trifluoroacetate in methanol (25°C, 4 h) to form N-(piperidin-4-yl)-2,2,2-trifluoroacetamide .
- Cyclization with hydrazine hydrate in ethanol (reflux, 8 h) yields 3-trifluoromethyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one .
Mechanistic Insight :
The Cu(II)-catalyzed dehydrogenative cyclization facilitates intramolecular N–N bond formation, with the trifluoromethyl group stabilizing the transition state via electron-withdrawing effects.
Key Data :
| Step | Catalysts/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | Ethyl trifluoroacetate, MeOH, 25°C | 92% | |
| 2 | Hydrazine hydrate, CuCl₂, ethanol, reflux | 85% |
Coupling of Thiazole Carbonyl Chloride with Piperidine-Triazolone
Reaction Pathway :
- The 4-(thiophen-2-yl)thiazole-2-carbonyl chloride reacts with 3-trifluoromethyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one in DCM, using triethylamine (TEA) as a base (0°C → 25°C, 6 h).
- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane = 1:3) to isolate the final compound.
Key Data :
| Parameter | Value | Citation |
|---|---|---|
| Coupling reagent | TEA | |
| Reaction temperature | 0°C → 25°C | |
| Yield after purification | 68% |
Optimization of Reaction Conditions
Catalytic Systems for Triazole Formation
Comparative analysis of catalysts for triazole cyclization:
| Catalyst | Solvent | Temperature | Yield | Citation |
|---|---|---|---|---|
| CuCl₂ | DMF | 80°C | 85% | |
| B(C₆F₅)₃ | Toluene | 110°C | 78% | |
| Metal-free | PEG-400 | 100°C | 63% |
Copper catalysts enhance reaction rates but require inert conditions, whereas boron-based systems offer selectivity for trifluoromethyl groups.
Regioselectivity in Thiazole-Thiophene Coupling
The Hantzsch synthesis preferentially forms C4-thiophene-substituted thiazoles due to the electron-donating effect of the thiophene sulfur, directing electrophilic substitution to the para position.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis reveals a dihedral angle of 31.53° between the thiophene and triazole rings, indicating moderate π-conjugation.
Q & A
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Methodological Answer : Multi-step synthesis often involves coupling reactions (e.g., thiazole-thiophene conjugation) and cyclization steps. Key optimizations include:
- Using ethanol or THF as solvents for intermediate formation .
- Catalyzing click reactions with Cu(I) catalysts (e.g., CuSO₄/ascorbate) for triazole ring formation .
- Purification via column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate high-purity products .
- Monitoring reaction progress with TLC and verifying purity via elemental analysis (C, H, N) .
Q. What spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer :
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiazole/thiophene ring vibrations .
- ¹H/¹³C NMR : Assign peaks for trifluoromethyl (-CF₃, δ ~120 ppm in ¹³C), piperidinyl protons (δ 1.5–3.5 ppm), and aromatic protons from thiophene/thiazole .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., pyrazolone derivatives) to validate stereochemistry .
Advanced Research Questions
Q. How can computational methods predict binding modes and bioactivity?
- Methodological Answer :
- Molecular docking (AutoDock/Vina): Simulate interactions with target proteins (e.g., antimicrobial enzymes) by analyzing hydrogen bonds and hydrophobic contacts. For example, triazole-thiazole hybrids show binding to active sites via π-π stacking .
- DFT calculations : Optimize geometries (B3LYP/6-31G*) and calculate electronic properties (HOMO-LUMO gaps) to correlate with reactivity .
- Molecular dynamics (MD) : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations) .
Q. How can researchers address low yields or by-product formation during synthesis?
- Methodological Answer :
- By-product mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .
- Temperature control : Maintain reflux conditions (e.g., 50–80°C) for cyclization steps to avoid decomposition .
- Catalyst screening : Test alternative catalysts (e.g., Pd/C for hydrogenation) to improve selectivity .
- Intermediate characterization : Isolate and characterize side products (e.g., via LC-MS) to identify competing pathways .
Q. What structure-activity relationships (SAR) govern its antimicrobial or antitumor activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute thiophene with fluorophenyl groups to enhance lipophilicity and membrane permeability .
- Trifluoromethyl role : The -CF₃ group improves metabolic stability and electron-withdrawing effects, critical for enzyme inhibition .
- Piperidine linker : Modulating the piperidinyl group’s substituents (e.g., acyl vs. alkyl) affects target binding affinity .
- In vitro assays : Test derivatives against Mycobacterium tuberculosis (MIC < 1 µg/mL) or tumor cell lines (IC₅₀ via MTT assay) to refine SAR .
Q. What purification strategies are effective for isolating this compound from complex mixtures?
- Methodological Answer :
- Solvent extraction : Use dichloromethane/water partitions to remove polar impurities .
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation .
- Recrystallization : Optimize solvent pairs (e.g., ethanol:water = 1:3) to maximize crystal yield .
Q. How can theoretical calculations guide the design of derivatives with improved stability?
- Methodological Answer :
- QM/MM simulations : Study hydrolysis pathways of triazole rings under acidic conditions .
- pKa prediction : Use software like MarvinSuite to estimate protonation states and solubility .
- Thermogravimetric analysis (TGA) : Correlate computed thermal stability (DFT) with experimental decomposition profiles .
Q. How does the compound’s stability vary under different storage or experimental conditions?
- Methodological Answer :
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Light sensitivity : UV-vis spectroscopy reveals photodegradation of thiophene moieties; recommend amber vials for storage .
- pH-dependent stability : Conduct kinetic studies in buffers (pH 1–10) to identify optimal formulation conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
